2-(2,4,5-Trimethoxyphenyl)cyclopropan-1-amine
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Overview
Description
2-(2,4,5-Trimethoxyphenyl)cyclopropan-1-amine is an organic compound characterized by the presence of a cyclopropane ring attached to a phenyl group substituted with three methoxy groups at the 2, 4, and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,5-Trimethoxyphenyl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable precursor, such as 2,4,5-trimethoxybenzyl chloride, followed by amination. One common method involves the reaction of 2,4,5-trimethoxybenzyl chloride with a cyclopropane derivative in the presence of a strong base, such as sodium hydride, to form the cyclopropane ring. The resulting intermediate is then subjected to amination using ammonia or an amine source under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2,4,5-Trimethoxyphenyl)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the amine group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
2-(2,4,5-Trimethoxyphenyl)cyclopropan-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to bioactive compounds.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 2-(2,4,5-Trimethoxyphenyl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(2,4,5-Trimethoxyphenyl)ethanamine: Similar structure with an ethyl group instead of a cyclopropane ring.
2-(2,4,5-Trimethoxyphenyl)propane-1-amine: Similar structure with a propane group instead of a cyclopropane ring.
Uniqueness
2-(2,4,5-Trimethoxyphenyl)cyclopropan-1-amine is unique due to the presence of the cyclopropane ring, which imparts distinct steric and electronic properties
Properties
Molecular Formula |
C12H17NO3 |
---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
2-(2,4,5-trimethoxyphenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C12H17NO3/c1-14-10-6-12(16-3)11(15-2)5-8(10)7-4-9(7)13/h5-7,9H,4,13H2,1-3H3 |
InChI Key |
WRUZWMMBYLENFM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C2CC2N)OC)OC |
Origin of Product |
United States |
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